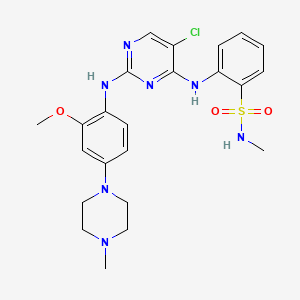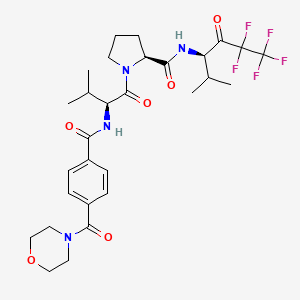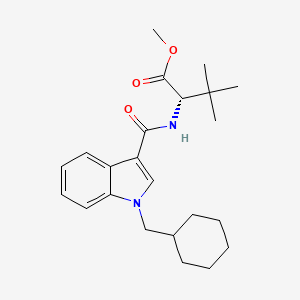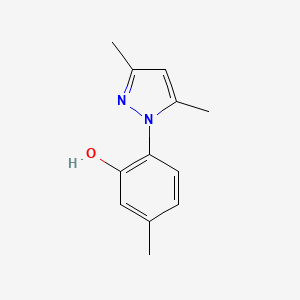![molecular formula C17H14ClNO3S B609014 2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 1393371-39-5](/img/structure/B609014.png)
2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid
Übersicht
Beschreibung
This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound specifically has been studied for its inhibitory effect on melanogenesis .
Synthesis Analysis
The synthesis of this compound and similar thiazole derivatives often involves the use of palladium/copper systems and various substituents . The specific synthesis process for this compound is not detailed in the available literature.Chemical Reactions Analysis
The compound has been studied for its inhibitory effect on melanogenesis . It has been found to potently inhibit mushroom tyrosinase activity, a key enzyme in melanin synthesis .Wissenschaftliche Forschungsanwendungen
PPARpan Agonist Synthesis : It has been used in the synthesis of a potent PPARpan agonist, highlighting its potential in drug development for metabolic disorders (Guo et al., 2006).
Inhibition of Melanogenesis : This compound, referred to as MHY908, has been found to inhibit melanogenesis, suggesting its potential use in treating pigmentation disorders. It shows strong inhibitory effects on mushroom tyrosinase activity and decreases melanin synthesis without inducing cytotoxicity (Park et al., 2015).
Degradation Studies : Research on related compounds, such as ciprofibrate, which also contains a phenoxy-methylpropanoic acid unit, provides insights into the stability and degradation patterns of these chemicals under various conditions (Dulayymi et al., 1993).
Antimicrobial Agent : Derivatives of 5-Chlorobenzo[d]thiazol have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Hepatoprotective Effects : A study investigated the effects of a derivative of this compound, MHY3200, on high-fat diet-induced hepatic lipid accumulation and inflammation in rats, demonstrating its hepatoprotective properties and potential therapeutic applications in non-alcoholic fatty liver disease (Kim et al., 2018).
Antibacterial and Antioxidant Activities : Novel functionalized thiazoles, prepared from 3-[(4hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid, have been evaluated for their antibacterial and antioxidant activities. This indicates the scope of this compound in the development of new therapeutic agents (Parasotas et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOJVKDSEPDKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

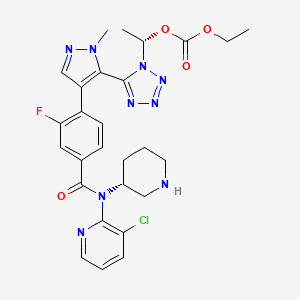
![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)


